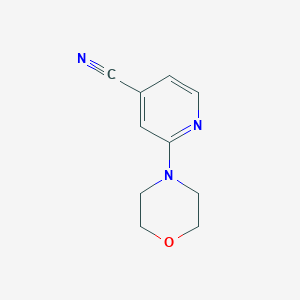

2-吗啉代异烟酰腈

描述

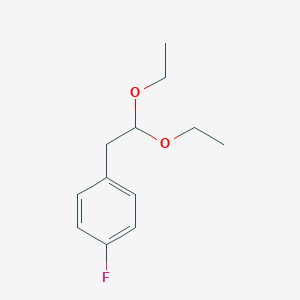

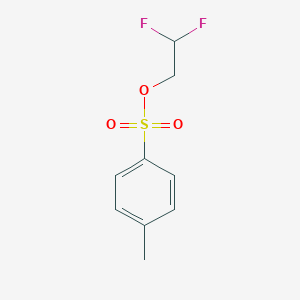

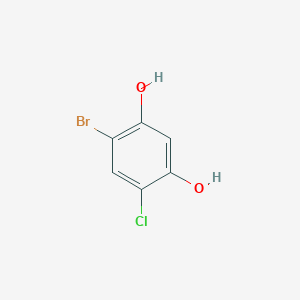

2-Morpholinoisonicotinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.22 . It is used in research and development .

Synthesis Analysis

The synthesis of morpholines, which includes 2-Morpholinoisonicotinonitrile, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of 2-Morpholinoisonicotinonitrile consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical And Chemical Properties Analysis

2-Morpholinoisonicotinonitrile is a solid at room temperature . The compound should be stored in a dry place at room temperature .科学研究应用

寡核苷酸疗法

2-吗啉代异烟酰腈是合成修饰吗啉单体的关键组分,该单体对于寡核苷酸疗法的开发至关重要 . 这些疗法旨在通过调节基因表达和阻断退化蛋白的产生来治疗致病基因疾病。

肽合成

该化合物在肽合成中得到了广泛的应用 . 肽在体内具有多种功能,包括作为激素、神经递质、生长因子和抗生素,因此该应用对于医学研究和药物开发至关重要。

HIV 蛋白酶抑制剂

研究人员利用2-吗啉代异烟酰腈开发了HIV蛋白酶抑制剂 . 这些抑制剂是一类抗逆转录病毒药物,用于治疗HIV/AIDS,通过阻止病毒在体内复制。

抗菌剂

该化合物还用于制造抗菌剂 . 这些药物对于对抗细菌、病毒和真菌感染至关重要,它们的开发对于应对日益严重的抗生素耐药性至关重要。

肥胖和糖尿病疗法

2-吗啉代异烟酰腈在合成肥胖和糖尿病疗法中发挥作用 . 这些疾病是全球性的健康问题,开发有效的治疗方法是重中之重。

癌症治疗

该化合物参与生产各种肿瘤的治疗方法 . 癌症研究是医学研究最密集的领域之一,人们一直在寻求新的治疗方法。

性功能障碍药物

性功能障碍药物也使用2-吗啉代异烟酰腈开发 . 这些药物改善了受此类疾病影响的个人的生活质量。

疼痛管理

最后,它在疼痛管理疗法的制造中也有一些应用 . 有效的疼痛管理对于许多医疗治疗以及改善患者的舒适度和恢复率至关重要。

安全和危害

属性

IUPAC Name |

2-morpholin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBSABVDSSVALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562496 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127680-91-5 | |

| Record name | 2-(4-Morpholinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)